

# Application Note: Utilizing Sofosbuvir Impurity N as a Reference Standard in Quality Control

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## Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794

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## Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C Virus (HCV) infection. It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2][3][4][5][6] The purity of the active pharmaceutical ingredient (API) is paramount to ensure the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances. This application note details the use of **Sofosbuvir Impurity N**, a diastereoisomer of Sofosbuvir, as a reference standard in the quality control of Sofosbuvir bulk drug and finished pharmaceutical products.

## Sofosbuvir Impurity N: Characterization

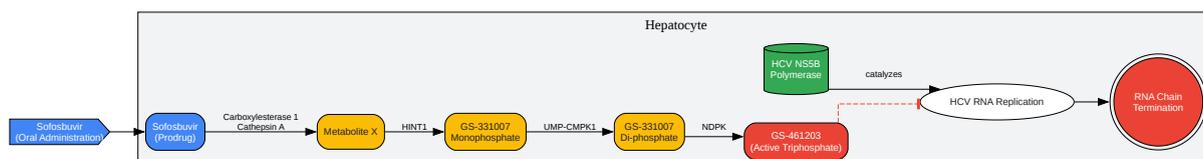
**Sofosbuvir Impurity N** is a diastereoisomer of Sofosbuvir. Its formation is often related to the synthetic process of the API. As a closely related impurity, its chromatographic separation and quantification are critical for ensuring the quality of Sofosbuvir.

Chemical Information:

Parameter	Value
IUPAC Name	(2R)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
CAS Number	1394157-34-6
Molecular Formula	C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P
Molecular Weight	529.45 g/mol

## Mechanism of Action of Sofosbuvir

Sofosbuvir is a prodrug that is converted intracellularly to its pharmacologically active triphosphate form, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase. Upon incorporation, GS-461203 acts as a chain terminator, thus preventing viral replication.<sup>[1][3][4][6][7]</sup>



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**Figure 1:** Metabolic activation pathway of Sofosbuvir.

## Experimental Protocol: Quality Control of Sofosbuvir using Impurity N Reference Standard

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Sofosbuvir Impurity N** in Sofosbuvir API and pharmaceutical dosage forms.

## Materials and Reagents

- Sofosbuvir Reference Standard (USP or equivalent)
- **Sofosbuvir Impurity N** Reference Standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA, HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Methanol (HPLC grade)
- Sofosbuvir API or tablets for analysis

## Instrumentation

- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45  $\mu\text{m}$ )

## Chromatographic Conditions

Parameter	Condition
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 $\mu$ m
Mobile Phase	0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm
Injection Volume	10 $\mu$ L
Column Temperature	Ambient
Run Time	Approximately 10 minutes

## Preparation of Solutions

Diluent: Water : Acetonitrile (50:50, v/v)

**Standard Stock Solution (Sofosbuvir):** Accurately weigh about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.4 mg/mL.

**Impurity Stock Solution (Sofosbuvir Impurity N):** Accurately weigh about 2.5 mg of **Sofosbuvir Impurity N** Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 0.025 mg/mL.

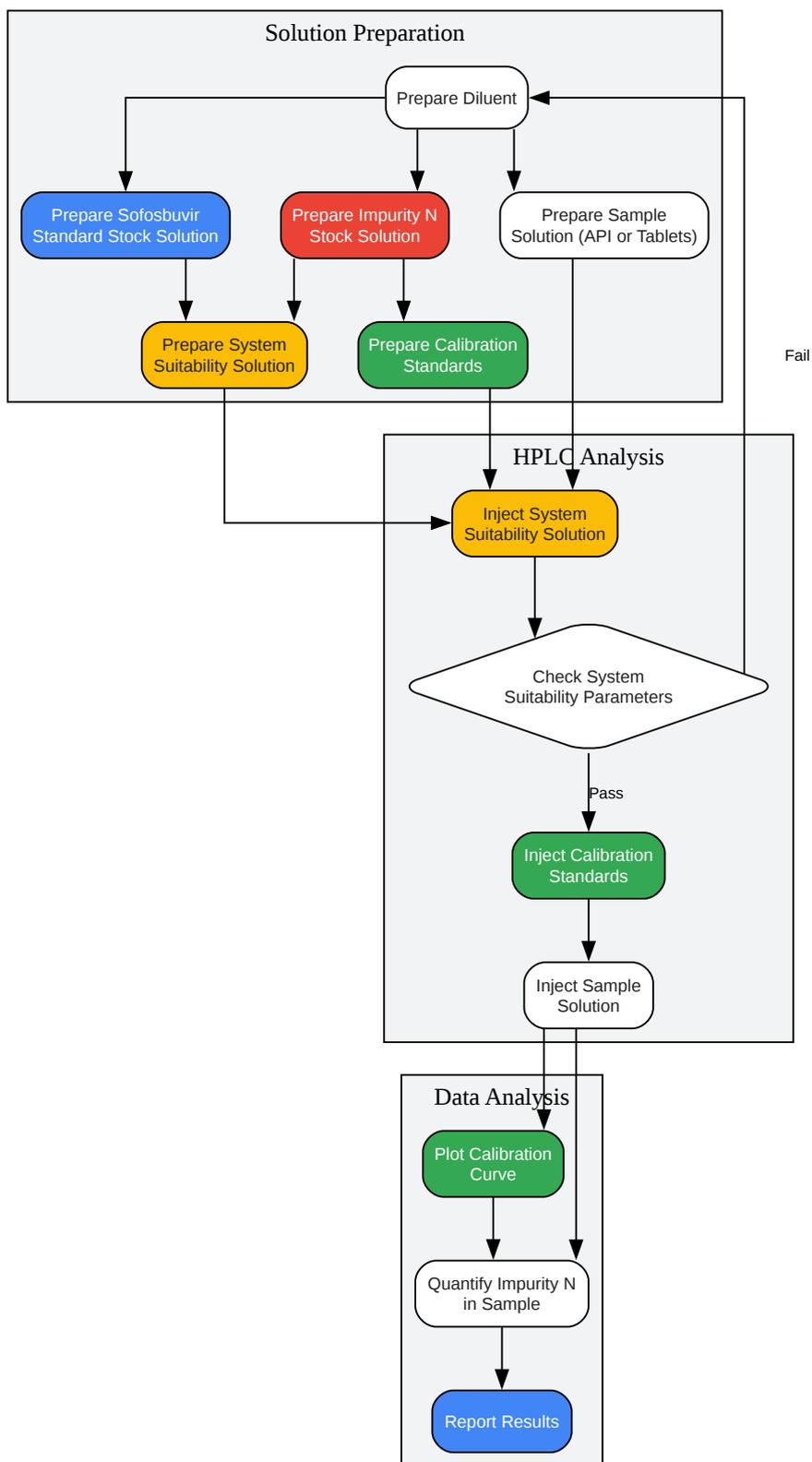
**System Suitability Solution:** Mix equal volumes of the Standard Stock Solution and the Impurity Stock Solution.

**Calibration Standard Solutions:** Prepare a series of calibration standards by diluting the Impurity Stock Solution with diluent to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the specified limit for the impurity.

**Sample Solution (API):** Accurately weigh about 40 mg of the Sofosbuvir API test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with diluent. Centrifuge a portion of this solution and then filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter.

## Experimental Workflow



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**Figure 2:** Experimental workflow for quality control.

## System Suitability

Inject the System Suitability Solution and record the chromatograms. The system is suitable for use if the following criteria are met:

Parameter	Acceptance Criteria
Resolution	The resolution between the Sofosbuvir and Sofosbuvir Impurity N peaks is not less than 2.0.
Tailing Factor	The tailing factor for the Sofosbuvir and Impurity N peaks is not more than 2.0.
Relative Standard Deviation (RSD)	The RSD for replicate injections of the standard solution is not more than 2.0%.

## Analysis

- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the calibration standard solutions and plot a calibration curve of peak area versus concentration for **Sofosbuvir Impurity N**.
- Inject the sample solution in duplicate.
- Calculate the concentration of **Sofosbuvir Impurity N** in the sample solution using the calibration curve.
- Calculate the percentage of **Sofosbuvir Impurity N** in the Sofosbuvir sample.

## Quantitative Data Summary

The following table summarizes typical performance data for RP-HPLC methods used for the analysis of Sofosbuvir and its impurities.[\[8\]](#)[\[9\]](#)

Parameter	Sofosbuvir	Sofosbuvir Impurity
Linearity Range (µg/mL)	160 - 480	10 - 30
Correlation Coefficient (r <sup>2</sup> )	> 0.999	> 0.999
Limit of Detection (LOD)	0.01% (0.04 µg)	0.03% (0.12 µg)
Limit of Quantification (LOQ)	0.50% (0.125 µg)	1.50% (0.375 µg)
Retention Time (min)	~3.7	~5.7

## Conclusion

The use of a well-characterized reference standard for **Sofosbuvir Impurity N** is essential for the accurate and reliable quality control of Sofosbuvir. The RP-HPLC method described in this application note provides a robust and sensitive approach for the quantification of this critical impurity, ensuring that the final drug product meets the required purity specifications for safety and efficacy. Adherence to such quality control protocols is vital for regulatory compliance and for safeguarding public health.

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